REACTION_CXSMILES
|
[CH:1](OCC)=[O:2].Cl.[CH3:7][O:8][C:9](=[O:13])[CH2:10][NH:11][CH3:12].C(=O)([O-])[O-].[K+].[K+]>CCO>[CH3:7][O:8][C:9](=[O:13])[CH2:10][N:11]([CH:1]=[O:2])[CH3:12] |f:1.2,3.4.5|
|
Name
|
|
Quantity
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850 mL
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Type
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reactant
|
Smiles
|
C(=O)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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Cl.COC(CNC)=O
|
Name
|
|
Quantity
|
205 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirred overnight at rt
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated in a rotary evaporator during which the residue
|
Type
|
CUSTOM
|
Details
|
separated into two layers
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Type
|
CUSTOM
|
Details
|
The upper layer was separated
|
Type
|
EXTRACTION
|
Details
|
the lower layer was extracted with EA
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined EA extracts and the upper layer were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CN(C)C=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 185 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |